molecular formula C19H24N4O B4423203 N-(2-phenylethyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

N-(2-phenylethyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B4423203
M. Wt: 324.4 g/mol
InChI Key: NCPKQIBFJUKLNI-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves the reaction of 2-phenylethylamine with 4-(pyridin-2-yl)piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2-phenylethyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanamide
  • N-(2-phenylethyl)-2-[4-(pyridin-3-yl)piperazin-1-yl]acetamide
  • N-(2-phenylethyl)-2-[4-(pyridin-4-yl)piperazin-1-yl]acetamide

Uniqueness

N-(2-phenylethyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the phenylethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-19(21-11-9-17-6-2-1-3-7-17)16-22-12-14-23(15-13-22)18-8-4-5-10-20-18/h1-8,10H,9,11-16H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPKQIBFJUKLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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